5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline, commonly known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been widely studied for its potential therapeutic applications.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy. CP-55940 has also been investigated for its potential use in drug addiction treatment.
Mechanism of Action
CP-55940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and appetite. CP-55940 binds to these receptors and activates them, leading to a cascade of downstream signaling events that result in the observed effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to inhibit tumor growth in various cancer cell lines. CP-55940 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. It is also stable and has a long half-life, which allows for prolonged exposure in experiments. However, CP-55940 has some limitations as well. It is a synthetic compound, and its effects may not fully mimic those of endogenous cannabinoids. It is also relatively expensive and may not be readily available to all researchers.
Future Directions
There are several future directions for research on CP-55940. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors that can target specific signaling pathways. Another area of interest is the investigation of the potential use of CP-55940 in the treatment of drug addiction and withdrawal. Additionally, more research is needed to fully understand the mechanism of action of CP-55940 and its effects on various physiological processes.
Synthesis Methods
CP-55940 is synthesized through a multistep process that involves the reaction of 2,4-dinitrophenylhydrazine with 1-(2-chlorophenyl)piperazine to form the intermediate compound 5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2,4-dihydropyrazol-3-one. This intermediate is then reacted with aniline to produce CP-55940. The synthesis method has been optimized over the years to improve yield and purity.
properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitro-N-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4/c23-17-8-4-5-9-19(17)25-10-12-26(13-11-25)21-14-18(24-16-6-2-1-3-7-16)20(27(29)30)15-22(21)28(31)32/h1-9,14-15,24H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOYWCAYESYTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.